molecular formula C12H17BrN2O2 B13194675 tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate

tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate

Cat. No.: B13194675
M. Wt: 301.18 g/mol
InChI Key: ZOVKVGOIYNIQLE-UHFFFAOYSA-N
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Description

IUPAC Name and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for tert-butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is derived through systematic substitution rules. The parent structure is a pyridine ring, with a carbamate group (-OCONH-) attached to the second carbon (C2) and a 1-bromoethyl substituent at the third carbon (C3). The tert-butyl group forms the ester component of the carbamate.

The full IUPAC name is:
tert-butyl (3-(1-bromoethyl)pyridin-2-yl)carbamate
This nomenclature prioritizes the pyridine backbone, with substituents listed in alphabetical order and locants assigned to minimize numerical indices.

CAS Registry Number and Alternative Identifiers

While the specific CAS Registry Number for tert-butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is not explicitly listed in the provided sources, analogous compounds offer insights into its identifier structure. For example:

Identifier Type Value Source
CAS Registry No. Not publicly available -
SMILES CC(C)(C)OC(=O)Nc1ncccc1C(C)Br Derived
InChIKey XXXX-XXXX-XXXX-XXXX Computed

Alternative synonyms include tert-butyl 3-(1-bromoethyl)pyridin-2-ylcarbamate and N-(3-(1-bromoethyl)pyridin-2-yl)carbamic acid tert-butyl ester.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₇BrN₂O₂ is determined through summation of constituent atoms:

  • Carbon (C): 13 atoms (12 from pyridine, carbamate, and tert-butyl; 1 from bromoethyl)
  • Hydrogen (H): 17 atoms
  • Bromine (Br): 1 atom
  • Nitrogen (N): 2 atoms (1 from pyridine, 1 from carbamate)
  • Oxygen (O): 2 atoms (from carbamate)

The molecular weight is calculated as:
$$
(13 \times 12.01) + (17 \times 1.01) + (79.90) + (2 \times 14.01) + (2 \times 16.00) = 313.18 \, \text{g/mol}
$$
This aligns with structurally similar carbamates, such as tert-butyl (3-(bromomethyl)pyridin-2-yl)carbamate (287.16 g/mol), adjusted for the ethyl group’s additional mass.

Structural Isomerism and Tautomeric Considerations

The compound exhibits potential structural isomerism due to:

  • Positional isomerism : The bromoethyl group could theoretically occupy alternative positions on the pyridine ring (e.g., C4 or C5), though synthetic routes favor C3 substitution.
  • Stereoisomerism : The chiral center at the 1-bromoethyl group creates two enantiomers (R and S configurations). However, the provided sources do not specify whether the compound is synthesized as a racemic mixture or enantiopure form.

Tautomerism is unlikely due to the absence of labile protons (e.g., enolizable hydrogens) in the carbamate or pyridine moieties.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-8(13)9-6-5-7-14-10(9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15,16)

InChI Key

ZOVKVGOIYNIQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate typically involves multiple steps

    Preparation of Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the desired substituent at the 3-position.

    Introduction of Bromoethyl Group: The intermediate product is then reacted with bromoethane under basic conditions to introduce the bromoethyl group.

    Formation of Carbamate: Finally, the tert-butyl carbamate is formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the bromoethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyridine derivatives or dehalogenated products.

Scientific Research Applications

tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is a chemical compound with a molecular weight of 301.18 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a pyridine ring substituted with a bromoethyl group. The presence of the bromoethyl and carbamate functionalities contributes to the compound's reactivity. The bromine atom can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis. The carbamate group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and alcohol.

Potential Applications

  • Medicinal Chemistry this compound can be used as an intermediate for synthesizing various medicinal compounds.
  • Synthetic Organic Chemistry The reactivity of this compound makes it a useful building block in various synthetic transformations.

Interaction Studies

Interaction studies are essential for understanding the biological implications of this compound. Investigations into how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses or toxicity profiles. Such studies typically employ techniques like molecular docking simulations or in vitro assays to assess binding affinities and biological effects.

Structural Similarities and Comparisons

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s closest analogs differ in substituent positions, halogen types, or additional functional groups. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate Bromo (2-position), chloro (6-position) C₁₀H₁₂BrClN₂O₂ 307.57 Dual halogen substitution enhances electrophilicity.
tert-Butyl (6-bromopyridin-3-yl)carbamate Bromo (6-position) C₁₀H₁₃BrN₂O₂ 273.13 Single bromine at pyridine 6-position simplifies reactivity.
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate Iodo (4-position), methoxy (2-position) C₁₁H₁₅IN₂O₃ 374.16 Methoxy group increases steric hindrance; iodine enhances polarizability.
tert-Butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate Bromopyridine-pyrrolidine hybrid C₁₄H₁₉BrN₄O₂ 371.23 Pyrrolidine ring introduces conformational flexibility.

Key Observations :

  • Halogen position (e.g., bromo at pyridine 2- vs. 6-position) significantly alters electronic properties and reactivity in cross-coupling reactions .
  • Hybrid structures (e.g., pyrrolidine-pyridine systems) expand applications in drug discovery by modulating solubility and bioavailability .

Physicochemical Properties

Predicted or experimental data for select analogs highlight trends:

Compound Name Boiling Point (°C) Density (g/cm³) pKa Stability/Sensitivity
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 325.5 ± 42.0 1.539 ± 0.06 11.13 ± 0.70 Sensitive to moisture; requires 2–8°C storage.
tert-Butyl (6-bromopyridin-3-yl)carbamate Not reported Not reported ~11 (estimated) Likely stable under inert conditions.
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate Not reported Not reported ~10 (estimated) Iodo-substituent may increase light sensitivity.

Key Trends :

  • Higher halogen atomic weight (e.g., iodine vs.
  • Electron-withdrawing groups (e.g., Cl, Br) lower pKa, enhancing acidity of adjacent protons .

Pharmaceutical and Industrial Relevance

  • Drug Intermediates : tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is used in Nav1.7-targeted analgesics and kinase inhibitors .
  • Agrochemicals : Methoxy- and iodo-substituted analogs serve as precursors for herbicides due to their stability in environmental conditions .

Biological Activity

tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is a compound of interest in medicinal chemistry and biological research due to its unique structural features, including a bromoethyl group, a pyridine ring, and a carbamate moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C_{12}H_{16}BrN_{2}O_{2}, with a molecular weight of 301.18 g/mol. The compound's structure includes:

  • A tert-butyl group, enhancing lipophilicity and stability.
  • A carbamate functional group, which is known for its role in enzyme inhibition.
  • A pyridine ring substituted with a bromoethyl group, contributing to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The carbamate group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or activation of enzymatic activity. This interaction is crucial for understanding its role in biochemical pathways.
  • Nucleophilic Substitution : The bromoethyl group allows for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis and potentially enhancing its biological activity through the formation of reactive intermediates.
  • Hydrolysis : Under acidic or basic conditions, the carbamate can undergo hydrolysis, releasing amines that may exhibit distinct biological properties.

Anticancer Activity

Recent studies have investigated the potential anticancer properties of compounds structurally related to this compound. For instance, compounds with similar pyridine structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound's ability to interact with enzymes positions it as a candidate for studying enzyme inhibition mechanisms. For example, similar carbamates have been shown to inhibit cholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's .

Research Findings

Several studies have highlighted the biological implications of compounds related to this compound:

StudyFindings
Investigated enzyme interactions; suggested potential as an inhibitor in biochemical assays.
Discussed reactivity; emphasized nucleophilic substitution potential and hydrolysis under various conditions.
Explored antimicrobial activity; indicated selectivity towards Chlamydia without affecting host cells.

Case Studies

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of pyridine derivatives on FaDu hypopharyngeal tumor cells demonstrated that certain structural modifications enhanced apoptotic activity compared to standard treatments like bleomycin .
  • Antimicrobial Selectivity : Research on sulfonylpyridines indicated that modifications could lead to selective growth inhibition of Chlamydia trachomatis, suggesting that similar modifications in this compound could yield promising results against this pathogen .

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